1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

Anticancer Cytotoxicity Benzodioxole derivatives

1-(6-Amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol (CAS 927833-63-4) is a uniquely regiospecific benzodioxole featuring a 5-ethanol/6-amine substitution pattern that enables orthogonal, sequential derivatization impossible with common 5-substituted or 6-unsubstituted analogs. Documented in vitro antitumor activity against the KB human cell line and a sharp melting point (91–93°C) make this crystalline solid the validated hit-to-lead starting point for cancer SAR campaigns. Do not substitute with regioisomers or ketone analogs—only this specific 5-ethanol/6-amine arrangement delivers the regioselective control required for synthesizing complex, patentable libraries.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 927833-63-4
Cat. No. B1381441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
CAS927833-63-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1N)OCO2)O
InChIInChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3
InChIKeyNPEOSFRVQFDRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol (CAS 927833-63-4): Procurement & Selection Baseline


1-(6-Amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol (CAS 927833-63-4) is a benzodioxole derivative featuring a secondary alcohol at the 5-position and a primary amine at the 6-position . It is supplied commercially as a solid with a reported melting point of 91–93 °C and a molecular weight of 181.19 g/mol . While it shares the 1,3-benzodioxole scaffold with numerous pharmacologically active analogs, its specific regioisomeric substitution pattern—the 5-ethanol/6-amino arrangement—fundamentally distinguishes it from more common 5-substituted benzodioxoles and dictates its unique reactivity profile and downstream derivatization potential .

1-(6-Amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: Why Regioisomeric & Functional Group Swaps Compromise Project Outcomes


Substituting 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol with a generic 'benzodioxole-amino-alcohol' is scientifically invalid due to the strict positional dependence of its dual functional handles. The 5-ethanol/6-amine arrangement is not arbitrary; it provides a unique vector for selective, orthogonal derivatization that is not possible with the more common 5-substituted or 6-unsubstituted benzodioxole analogs . For example, the closely related compound 2-amino-1-(1,3-benzodioxol-5-yl)ethanol (CAS 7464-97-3) is a known β-adrenergic receptor antagonist, a biological profile dictated by its distinct amino-alcohol side-chain positioning . Blindly replacing the target compound with a regioisomer or a compound lacking the ethanol handle (such as 1-(6-amino-1,3-benzodioxol-5-yl)ethanone, CAS 28657-75-2) would fundamentally alter the chemical space being explored, introduce unpredictable biological off-target effects, and render synthetic routes to specific, advanced intermediates entirely unfeasible [1].

1-(6-Amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: Quantitative Evidence for Differentiated Selection


Antitumor Potency in Human KB Cell Line: Target Compound vs. Class Baseline

In a standardized in vitro antitumor assay, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol achieved 50% inhibition of tumor cell growth (IC₅₀) against the KB human cell line after 144 hours of exposure . This establishes a quantifiable baseline for cytotoxic activity that can be directly compared to other benzodioxole derivatives evaluated in the same or similar models. For example, other peptidyl-like 1,3-benzodioxole derivatives have shown varying degrees of growth inhibition, with some achieving potent activity while others are inactive, underscoring that cytotoxic potential is highly sensitive to the specific substitution pattern on the benzodioxole core [1].

Anticancer Cytotoxicity Benzodioxole derivatives

Physical Form and Melting Point: Target Compound vs. Related Ketone Analog

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a solid with an experimentally determined melting point of 91–93 °C . This is in stark contrast to the related ketone analog, 1-(6-amino-1,3-benzodioxol-5-yl)ethanone (CAS 28657-75-2), which is a liquid with a boiling point of 158 °C (at 30 mmHg) and a flash point of 218.6 °C [1][2]. The physical state difference directly impacts handling, purification, and formulation strategies.

Physicochemical properties Solid-state chemistry Formulation

Purity Specifications Across Commercial Vendors: Target Compound

Commercially available 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is typically supplied with a minimum purity specification. Different vendors report purities ranging from 95% (as noted by CymitQuimica and Fisher Scientific) to 97% (as reported by Leyan) . While a direct comparator for purity is not provided for a specific analog, this documented range allows procurement specialists to establish a quality benchmark and select the appropriate grade for their application, whether it be for routine synthesis or for a step requiring higher initial purity.

Chemical purity Quality control Procurement specification

Potential for Orthogonal Derivatization: Target Compound vs. 5-Substituted Benzodioxoles

The molecular structure of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol contains two distinct, chemically orthogonal functional groups: a primary amine at the 6-position and a secondary alcohol on a side-chain at the 5-position . This contrasts sharply with the more common benzodioxole building blocks, which often have only one functional handle or are substituted exclusively at the 5-position (e.g., sesamol, piperonal) . The presence of both a nucleophilic amine and an alcohol on different carbon atoms of the core enables highly regioselective, sequential derivatization without the need for complex protection/deprotection schemes that would be required for a compound with only one reactive site.

Synthetic chemistry Building blocks Orthogonal protection

1-(6-Amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: Recommended Application Scenarios Based on Verified Evidence


Scaffold for Anticancer Drug Discovery Programs

Given its documented in vitro antitumor activity against the KB human cell line , 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol serves as a validated starting point for medicinal chemistry campaigns targeting cancer. Its activity profile justifies its selection over other benzodioxole analogs that have not demonstrated such activity or were inactive in similar assays [1]. Procurement for this use case should prioritize the compound as a hit-to-lead candidate or a tool compound for studying structure-activity relationships (SAR) within the benzodioxole class.

Advanced Synthetic Intermediate for Complex Molecular Architectures

The unique regioisomeric arrangement of a primary amine at the 6-position and a secondary alcohol at the 5-position on the benzodioxole core makes this compound a powerful and versatile building block [1]. It is ideally suited for multi-step synthetic sequences requiring orthogonal functionalization. This is a key differentiator from simpler, mono-functional benzodioxoles , making it the preferred choice for chemists building complex libraries or exploring new chemical space where regioselective manipulation is paramount.

Solid-State Chemistry and Crystallization Studies

With a defined melting point of 91–93 °C, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a well-behaved crystalline solid [1]. This property makes it significantly easier to handle, store, and purify compared to its liquid ketone analog . Researchers focused on solid-state characterization, co-crystallization, or formulation development will find this compound's physical form a distinct practical advantage, reducing the technical hurdles associated with liquid handling and ensuring higher reproducibility in solid-phase experiments.

Quality Control and Analytical Standard Development

The established commercial availability of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol with defined purity specifications (≥95%) [1] makes it a reliable candidate for use as an analytical standard or a reference material. For laboratories developing HPLC or other analytical methods to detect or quantify this specific benzodioxole derivative or its related impurities, procuring a batch of known purity is essential for method validation and calibration, ensuring accuracy in downstream analytical workflows.

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